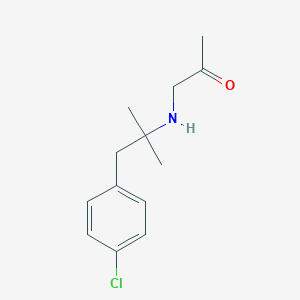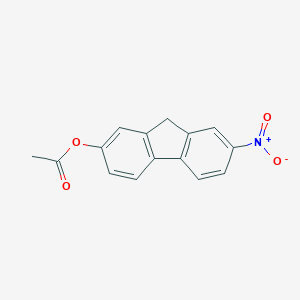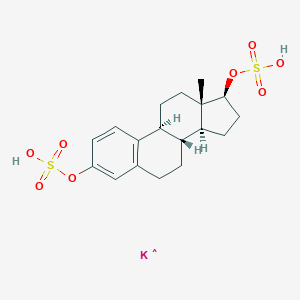
Dicyclohexyl 21-crown-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl 21-crown-7 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound, specifically, has a unique structure that allows it to selectively bind with certain metal ions, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 21-crown-7 typically involves the cyclization of appropriate diols with dihalides under basic conditions. One common method involves the reaction of dicyclohexyl diol with a dihalide such as dichlorotriglycol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like n-butanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyl 21-crown-7 undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and cesium. .
Substitution Reactions: The ether groups in the crown ether can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Thermal Decomposition: The compound can undergo thermal decomposition, especially when complexed with metal halides.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: n-Butanol, acetonitrile.
Temperature: Reflux conditions (typically around 110°C).
Major Products:
Metal Complexes: Stable complexes with metal cations.
Substituted Derivatives: Various substituted crown ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl 21-crown-7 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the separation of metal ions.
Biology: Studied for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Investigated for its role in enhancing the solubility and stability of certain pharmaceutical compounds.
Industry: Utilized in the purification of metals and in the synthesis of high-purity chemicals
Wirkmechanismus
The mechanism of action of dicyclohexyl 21-crown-7 primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This complexation is driven by the electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal cations. The stability and selectivity of these complexes depend on the size and charge of the cations as well as the conformational flexibility of the crown ether .
Vergleich Mit ähnlichen Verbindungen
21-Crown-7: Similar in structure but without the cyclohexyl groups.
Dibenzo-21-crown-7: Contains benzene rings instead of cyclohexyl groups.
Dicyclohexano-18-crown-6: A smaller crown ether with six ether oxygen atoms.
Uniqueness: Dicyclohexyl 21-crown-7 is unique due to its ability to form highly stable complexes with larger cations like cesium. The presence of cyclohexyl groups enhances its hydrophobicity and alters its solubility properties, making it suitable for specific applications where other crown ethers may not be as effective .
Eigenschaften
CAS-Nummer |
17455-21-9 |
|---|---|
Molekularformel |
C22H40O7 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane |
InChI |
InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2 |
InChI-Schlüssel |
IWFZLIOEAYLIQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 |
Kanonische SMILES |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2 |
Key on ui other cas no. |
17455-21-9 |
Synonyme |
Dicyclohexano-21-crown-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)











